Chk2 抑制剂 II

描述

Chk2 Inhibitor II, also known as BML-277 or 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide, is a cell-permeable, potent, reversible, ATP-competitive inhibitor of Chk2 . It has an IC50 of 15 nM and a Ki of 37 nM . It has shown to have about 1000-fold greater selectivity over Cdk1/B and CK1 .

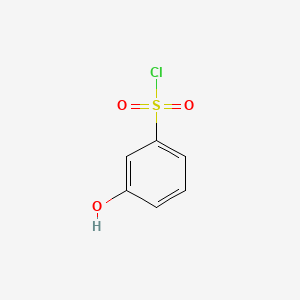

Molecular Structure Analysis

The molecular structure of Chk2 Inhibitor II is C20H14ClN3O2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.

Physical And Chemical Properties Analysis

Chk2 Inhibitor II is a pale yellow solid . It is soluble in DMSO to a concentration of 5 mg/mL . The molecular weight of Chk2 Inhibitor II is 363.80 .

科学研究应用

BML-277: Comprehensive Analysis of Scientific Research Applications

Cancer Research: BML-277, as a selective inhibitor of Chk2, has shown potential in cancer research. It can block chemotherapy-induced Chk2 phosphorylation, reducing cytotoxicity in cancer cells such as lymphoma and colorectal cancer lines, which may help in developing strategies to suppress hematologic toxicity during cancer treatment .

Radioprotection: The compound has been studied for its radioprotective effects, particularly in mitigating radiation-induced apoptosis. BML-277 pre-treatment in human peripheral blood mononuclear cells (hPBMCs) showed a decrease in radiation-induced cell death, suggesting its use as a protective agent against low-dose ionizing radiation .

DNA Damage Response (DDR) Modulation: In the context of DDR, BML-277’s inhibition of Chk2 can lead to decreased levels of radiation-induced p-CHK2 and γH2AX, markers associated with DNA damage. This modulation of DDR pathways provides insights into developing drug candidates based on biological radiation-sensitive markers .

作用机制

Target of Action

The primary target of BML-277 is Checkpoint kinase 2 (Chk2) . Chk2 is a serine/threonine-protein kinase that plays a critical role in DNA damage response and cell cycle regulation .

Mode of Action

BML-277 acts as an ATP-competitive inhibitor of Chk2 . It binds to the ATP-binding site of Chk2, preventing ATP from binding and thus inhibiting the kinase activity of Chk2 . The inhibition of Chk2 by BML-277 is highly selective, with an IC50 value of 15 nM .

Biochemical Pathways

By inhibiting Chk2, BML-277 impacts the DNA damage response pathway. Under normal conditions, Chk2 is activated in response to DNA damage and initiates cell cycle arrest to allow for DNA repair. When chk2 is inhibited by bml-277, this response is disrupted .

Result of Action

The inhibition of Chk2 by BML-277 has been shown to protect human CD4+ and CD8+ T-cells from apoptosis due to ionizing radiation . This suggests that BML-277 could potentially be used as a radioprotective agent.

Action Environment

The efficacy and stability of BML-277, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, BML-277 is stable at -20°C , suggesting that it should be stored under cold conditions to maintain its efficacy.

安全和危害

未来方向

Chk2 Inhibitor II is expected to show effectiveness in treating recurrent ovarian cancer . A phase IA dose-escalation study of PHI-101, a new checkpoint kinase 2 inhibitor, is currently underway to evaluate its safety and tolerability in platinum-resistant recurrent ovarian cancer . This study may contribute to developing a new combination regimen for the treatment of ovarian cancer .

属性

IUPAC Name |

2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGJAOIJSROTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433479 | |

| Record name | Chk2 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chk2 Inhibitor II | |

CAS RN |

516480-79-8 | |

| Record name | Chk2 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: BML-277 acts as an ATP-competitive inhibitor of CHEK2, blocking its kinase activity. [, , ] This inhibition prevents the phosphorylation of downstream targets of CHEK2, such as p53 and TRP63, which are crucial components of the DNA damage response pathway. [, ] By inhibiting CHEK2, BML-277 can disrupt cell cycle arrest and apoptosis induced by DNA damage.

A: CHEK2 is a tumor suppressor gene involved in DNA repair. In certain cancers, inhibiting CHEK2 can sensitize tumor cells to DNA-damaging agents like cisplatin and irinotecan. [, ] Research suggests that BML-277 can enhance the efficacy of these chemotherapeutic agents by inhibiting CHEK2 and disrupting DNA repair mechanisms in cancer cells. [, ]

A: Interestingly, studies have indicated that BML-277 might protect normal tissues from the toxic effects of certain chemotherapeutic agents. For example, in mice models, BML-277 was found to reduce gastrointestinal toxicity induced by the combination of irinotecan and TRAIL death receptor agonists. [] This protective effect was attributed to the inhibition of CHEK2-mediated cell death pathways in normal cells. []

A: Research suggests that inhibiting CHEK2 could protect oocytes from radiation-induced death. [] In mouse models, transient administration of BML-277 preserved oocyte viability and fertility after exposure to sterilizing doses of radiation. [] This finding highlights the potential of BML-277 as a pharmacological agent for preserving ovarian function in women undergoing radiation therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)